4-Formylbiphenyl-3-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-formyl-5-phenylbenzoic acid |
InChI |
InChI=1S/C14H10O3/c15-9-12-7-6-11(8-13(12)14(16)17)10-4-2-1-3-5-10/h1-9H,(H,16,17) |
InChI Key |
HVWSVVCLWMOMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)C(=O)O |
Origin of Product |
United States |
Contextualization Within Biphenyl Carboxylic Acid Chemistry
The biphenyl (B1667301) scaffold is a privileged structure in organic and medicinal chemistry, forming the core of numerous important compounds. rsc.org Biphenyl derivatives are integral to the production of a wide array of pharmaceuticals, agricultural products, and materials such as liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs). rsc.orgajgreenchem.com The addition of a carboxylic acid group to this scaffold creates the biphenyl carboxylic acid family, a class of compounds with significant biological and material applications. ajgreenchem.com
In medicinal chemistry, biphenyl carboxylic acids are recognized for their therapeutic potential across various diseases. They are used as anti-inflammatory, antimicrobial, anti-proliferative, and antitumor agents. ajgreenchem.comresearchgate.net Notable examples include drugs like Flurbiprofen and Diflunisal, which are non-steroidal anti-inflammatory drugs (NSAIDs). ajgreenchem.com The carboxylic acid moiety often enhances the polarity and hydrophilicity of drug molecules, which can influence their bioavailability. ajgreenchem.comresearchgate.net
Within this important class of compounds, 4-Formylbiphenyl-3-carboxylic acid (CAS No. 222180-20-3) emerges as a particularly interesting derivative. It retains the foundational biphenyl structure while introducing two distinct functional groups: a carboxylic acid at the 3-position and a formyl (aldehyde) group at the 4'-position. This specific arrangement distinguishes it from simpler biphenyl carboxylic acids and provides researchers with a tool for more complex and targeted synthesis.
Significance As a Multifunctional Organic Synthon
In the field of organic synthesis, a "synthon" is a conceptual or hypothetical fragment of a molecule that represents a potential starting point for building a more complex target molecule. fiveable.menumberanalytics.comontosight.ainumberanalytics.com These synthons are the building blocks in the strategic approach of retrosynthetic analysis. fiveable.menumberanalytics.com 4-Formylbiphenyl-3-carboxylic acid is an exemplary multifunctional synthon because it possesses two chemically distinct reactive sites that can be addressed selectively.
The utility of this compound lies in the orthogonal reactivity of its two functional groups:
The Carboxylic Acid Group: This moiety can readily participate in a variety of well-established reactions. It can be converted into esters, amides, or acid halides, providing a handle for attaching a wide range of molecular fragments. For instance, its ability to form amide bonds is fundamental in the synthesis of many biologically active molecules. ajgreenchem.com
The Aldehyde (Formyl) Group: The aldehyde is a versatile functional group that can undergo nucleophilic addition, condensation reactions (like the Wittig reaction or Schiff base formation), and oxidation or reduction. This allows for the introduction of different substituents or the construction of new ring systems.
The presence of both groups on a semi-rigid biphenyl (B1667301) backbone allows for a stepwise and controlled construction of complex molecules. Chemists can exploit one functional group while leaving the other intact for a subsequent transformation, enabling the efficient synthesis of sophisticated molecular targets that would be more challenging to access using monofunctional synthons.
Evolution of Research Trajectories Involving Formylbiphenyl Carboxylic Acids
Strategic Approaches to Biphenyl Core Construction
The formation of the C-C bond linking the two phenyl rings is the foundational step in the synthesis of this compound. This is most effectively achieved through cross-coupling reactions, though other classical methods also provide viable, if sometimes less direct, routes.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful and widely utilized method for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.orgajgreenchem.com This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a base. libretexts.orgyoutube.com The versatility, functional group tolerance, and relatively mild reaction conditions make it an ideal strategy for constructing complex biphenyls. libretexts.org
The general catalytic cycle begins with the oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with the organoboron species, and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. libretexts.org The choice of catalyst, which typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a ligand, is crucial for achieving high reactivity and stability. libretexts.orgmdpi.com
A direct synthesis for a related compound, 2'-Formyl-biphenyl-4-carboxylic acid, exemplifies this approach, where 4-Bromobenzoic acid is coupled with 2-Formylbenzeneboronic acid. chemicalbook.com Similarly, a library of biphenyl carboxylic acids has been synthesized using Suzuki-Miyaura coupling with various substituted boronic acids. ajgreenchem.com The reaction's utility extends to using acyl chlorides as electrophiles to produce aryl ketones, which are key intermediates for various pharmaceuticals. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Aryl Halide/Electrophile | Organoboron Reagent | Catalyst System | Base | Product Type |
|---|---|---|---|---|
| 4-Bromobenzoic acid | 2-Formylbenzeneboronic acid | Not specified | Not specified | 2'-Formyl-biphenyl-4-carboxylic acid chemicalbook.com |
| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ | Not specified | Biphenyl carboxylic acid derivative ajgreenchem.com |
| 4-Bromobenzoyl chloride | Phenylboronic acid | Palladium catalyst | Inorganic base | 4-Bromobenzophenone mdpi.com |
Friedel-Crafts Acylation in Related Biphenyl Synthesis
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. sigmaaldrich.com This reaction typically involves reacting an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comnih.gov While not a direct route to the target molecule itself, it is a vital method for synthesizing key precursors, such as biphenyl ketones. nih.gov
For instance, biphenyl can be acylated with various anhydrides, like succinic anhydride or phthalic anhydride, using AlCl₃ as a catalyst to produce biphenyl-keto-acids. nih.gov These ketones can then serve as handles for further functionalization. The reaction's primary limitation is that it requires highly activated or electron-rich aromatic compounds and can be prone to polysubstitution. sigmaaldrich.com
Table 2: Examples of Friedel-Crafts Acylation on Biphenyl
| Biphenyl Substrate | Acylating Agent | Catalyst | Product |
|---|---|---|---|
| Biphenyl | Succinic anhydride | AlCl₃ | 4-Phenylbenzoyl-propionic acid nih.gov |
| Biphenyl | Phthalic anhydride | AlCl₃ | Biphenyl-4-carbonyl-benzoic acid nih.gov |
Introduction and Interconversion of Formyl and Carboxylic Acid Functionalities
Once the biphenyl core is established, the synthesis requires the precise introduction or modification of the formyl and carboxylic acid groups. These transformations often need to be selective to avoid unwanted side reactions with the aromatic rings or other functional groups.
Selective Oxidation of Aldehyde Moieties to Carboxylic Acids
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For a molecule like this compound, this step would typically be the final one, converting a precursor like 3,4'-diformylbiphenyl. Various oxidizing agents can accomplish this, but selectivity is key.
A process for producing biphenyl-4-carboxylic acid involves the oxidation of precursor compounds where the substituent is a methyl (-CH₃), formyl (-CHO), or hydroxymethyl (-CH₂OH) group. google.com The oxidation of benzylic substrates to furnish aryl carboxylic acids can be achieved using environmentally benign oxidants like hydrogen peroxide with a suitable catalyst or through aerobic oxidation protocols. organic-chemistry.org For example, benzyl (B1604629) substrates can be oxidized to aryl carbonyl compounds, including benzoic acids, using potassium persulfate under mild conditions. organic-chemistry.org
Formylation Strategies for Biphenyl Scaffolds
Introducing a formyl group (-CHO) onto an aromatic ring is known as formylation. wikipedia.org Several named reactions can achieve this, often requiring specific directing groups on the aromatic scaffold.
Gattermann-Koch Reaction : This method uses carbon monoxide and hydrochloric acid with a catalyst system, often containing cuprous chloride and aluminum chloride, to formylate aromatic compounds. wikipedia.org A patented method for preparing 4-formyl biphenyl uses biphenyl as a substrate with anhydrous aluminum chloride and cuprous chloride as catalysts. google.com
Duff Reaction : This reaction uses hexamine as the formylating agent and is particularly effective for electron-rich aromatics like phenols. wikipedia.org Formylation occurs preferentially at the ortho position to the activating group. wikipedia.org
Vilsmeier-Haack Reaction : This reaction uses a substituted amide, such as dimethylformamide (DMF), and phosphorus oxychloride to generate the Vilsmeier reagent, which acts as the formylating agent. wikipedia.org
These methods could be applied to a biphenyl-3-carboxylic acid substrate to introduce the formyl group at the 4-position, guided by the directing effects of the existing substituents.
Carboxylic Acid Formation via Hydrolysis of Precursors
An alternative route to introducing the carboxylic acid group is through the hydrolysis of a precursor functional group, most commonly a nitrile (-CN). chemguide.co.ukchemistrysteps.com Nitriles can be hydrolyzed under either acidic or alkaline conditions. chemguide.co.uk
Acidic hydrolysis typically involves heating the nitrile under reflux with a dilute mineral acid like hydrochloric acid, which produces the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk Alkaline hydrolysis involves heating with a base such as sodium hydroxide (B78521) solution, which initially yields the salt of the carboxylic acid (e.g., a sodium carboxylate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is then required to obtain the free carboxylic acid. chemguide.co.uk This two-step sequence, involving the synthesis of a nitrile followed by hydrolysis, is a reliable method for producing carboxylic acids. lumenlearning.com This strategy could be employed by starting with a 4-formyl-3-cyanobiphenyl precursor, which upon hydrolysis would yield the desired this compound.
Functional Group Transformation and Diversification Reactions
The strategic modification of functional groups on the this compound scaffold allows for the generation of a diverse range of derivatives with tailored properties. Key transformations include the selective reduction of the aldehyde and reactions involving amino functionalities on related biphenyl structures.
Reduction of Formyl Group to Alcohol
The selective reduction of the formyl group in the presence of a carboxylic acid is a critical transformation for producing hydroxylated derivatives. While the direct reduction of a carboxylic acid to an alcohol typically requires strong reducing agents like lithium aluminum hydride (LiAlH4), the aldehyde can be selectively reduced under milder conditions.
Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for the chemoselective reduction of aldehydes and ketones in the presence of less reactive functional groups such as carboxylic acids and esters. researchgate.net The carboxylate form of the acid is electron-rich and therefore less susceptible to nucleophilic attack by the hydride reagent compared to the more electrophilic aldehyde. researchgate.net
Detailed Research Findings:
A typical laboratory procedure for the selective reduction of a formyl group in a molecule also containing a carboxylic acid would involve the following steps:
Dissolution: The this compound is dissolved in a suitable alcoholic solvent, such as methanol (B129727) or ethanol (B145695), often with the addition of an inert co-solvent like tetrahydrofuran (B95107) (THF) to ensure complete dissolution.
Cooling: The reaction mixture is typically cooled in an ice bath to control the exothermic nature of the reduction and to enhance selectivity.
Reagent Addition: Sodium borohydride is added portion-wise to the stirred solution. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).
Work-up: Upon completion, the reaction is quenched by the slow addition of water or a dilute acid to destroy any excess borohydride. The product is then typically extracted into an organic solvent, washed, dried, and purified by crystallization or chromatography.
This selective reduction yields 4-(hydroxymethyl)biphenyl-3-carboxylic acid, a valuable intermediate for further derivatization.
| Starting Material | Reagent | Product | Key Considerations |
| This compound | Sodium Borohydride (NaBH₄) | 4-(Hydroxymethyl)biphenyl-3-carboxylic acid | The reaction is chemoselective, reducing the aldehyde without affecting the carboxylic acid. Low temperatures enhance selectivity. |
Substitution Reactions involving Protected Amino Groups (Contextual to analogous compounds)
In the synthesis of more complex biphenyl derivatives, an amino group may be introduced. To prevent unwanted side reactions during subsequent synthetic steps, this amino group is often protected. Common protecting groups for amines include carbamates like benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc). organic-chemistry.org These protecting groups render the nitrogen atom less nucleophilic.
While direct substitution on the protected amino nitrogen itself is not typical, the protected amino group influences the reactivity of the aromatic ring to which it is attached. Furthermore, the synthesis of amino-biphenyl derivatives often starts from nitro-biphenyl precursors. For instance, a compound like 4'-nitro[1,1'-biphenyl]-4-carboxylic acid can be synthesized and subsequently, the nitro group can be reduced to an amine. lookchem.com This amino group would then typically be protected before further functionalization of the molecule.
Research Findings on Analogous Compounds:
In the context of preparing derivatives of amino-biphenyl compounds, a common strategy involves the initial synthesis of a nitro-substituted biphenyl via Suzuki-Miyaura coupling. For example, a bromo-nitroaryl compound can be coupled with a suitable boronic acid. The resulting nitro-biphenyl can then undergo reduction of the nitro group to an amine, which is subsequently protected.
Once the amino group is protected, other functional groups on the biphenyl scaffold can be manipulated. For example, if a halogen is present on one of the rings, it can participate in further cross-coupling reactions to introduce additional substituents. The protected amino group, being electron-donating, can influence the regioselectivity of electrophilic aromatic substitution reactions on its own ring. After the desired modifications are made to the molecule, the protecting group can be removed under specific conditions (e.g., hydrogenolysis for Cbz, or acidic conditions for Boc) to yield the final amino-biphenyl derivative. organic-chemistry.org
| Compound Type | Protecting Group | Potential Subsequent Reaction | Deprotection Method |
| Amino-biphenyl derivative | Benzyloxycarbonyl (Cbz) | Suzuki-Miyaura coupling at another position | Hydrogenolysis (H₂, Pd/C) |
| Amino-biphenyl derivative | tert-Butyloxycarbonyl (Boc) | Esterification of a carboxylic acid group | Treatment with a strong acid (e.g., TFA) |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: In the proton NMR spectrum, the acidic proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, often around 12 ppm, due to its acidic nature and involvement in hydrogen bonding. pressbooks.publibretexts.org The aldehyde proton (–CHO) also appears as a distinct singlet, generally in the region of 9-10 ppm. The aromatic protons on the biphenyl scaffold will present as a complex pattern of multiplets in the aromatic region (approximately 7.0-8.5 ppm), with their specific chemical shifts and coupling constants being dependent on their substitution pattern and the electronic effects of the formyl and carboxyl groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. The carbonyl carbon of the carboxylic acid typically resonates in the range of 165 to 185 δ. pressbooks.pub The carbonyl carbon of the aldehyde group will also have a characteristic chemical shift in the downfield region. The various sp²-hybridized carbons of the two aromatic rings will appear in the approximate range of 120-150 ppm.
A representative, though not specific to this exact molecule, ¹H NMR spectrum of a related biphenyl derivative showed aromatic protons in the range of 7.22 to 7.73 ppm. rsc.org
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the precise molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum offers additional structural insights. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (–OH, M-17) and the loss of the entire carboxyl group (–COOH, M-45). libretexts.orglibretexts.org The presence of an aldehyde group can lead to the loss of a hydrogen atom (M-1) or the formyl group (–CHO, M-29). libretexts.org The stability of the aromatic rings often results in a prominent molecular ion peak. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The spectrum will exhibit distinct absorption bands corresponding to the vibrational modes of its key functional groups.
A very broad absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretch of a hydrogen-bonded carboxylic acid. pressbooks.pubvscht.czlibretexts.orgorgchemboulder.com The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1690 and 1760 cm⁻¹. pressbooks.publibretexts.orgorgchemboulder.comlibretexts.org The presence of conjugation with the aromatic ring will likely shift this absorption to the lower end of the range. pressbooks.pub The C=O stretch of the aldehyde group is also expected in the carbonyl region, typically around 1700-1730 cm⁻¹. The C–O stretch of the carboxylic acid will show a band in the 1210-1320 cm⁻¹ region. libretexts.orgorgchemboulder.comlibretexts.org Additionally, C-H stretching vibrations for the aromatic rings will be observed slightly above 3000 cm⁻¹, while the aldehyde C-H stretch will show characteristic peaks around 2700-2900 cm⁻¹. vscht.czpressbooks.pub
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| Carboxylic Acid O–H Stretch | 2500–3300 (broad) pressbooks.pubvscht.czlibretexts.orgorgchemboulder.com |
| Aldehyde C–H Stretch | 2700–2900 vscht.czpressbooks.pub |
| Aromatic C–H Stretch | >3000 vscht.czpressbooks.pub |
| Carboxylic Acid C=O Stretch | 1690–1760 pressbooks.publibretexts.orgorgchemboulder.comlibretexts.org |
| Aldehyde C=O Stretch | 1700-1730 |
| Aromatic C=C Stretch | ~1600 & ~1450-1500 |
| Carboxylic Acid C–O Stretch | 1210–1320 libretexts.orgorgchemboulder.comlibretexts.org |
| Carboxylic Acid O–H Bend | 910-950 & 1395-1440 libretexts.orgorgchemboulder.comlibretexts.org |
X-ray Diffraction (XRD) for Crystalline Phase Analysis and Structural Determination
X-ray diffraction (XRD) techniques are powerful for investigating the crystalline structure of this compound in the solid state.
Single Crystal X-ray Diffraction for Molecular and Supramolecular Architectures
Single crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule. nih.govbeilstein-journals.orgmdpi.com By analyzing the diffraction pattern of a single crystal, it is possible to determine precise bond lengths, bond angles, and torsion angles. For this compound, SCXRD would reveal the planarity of the aromatic rings and the orientation of the formyl and carboxylic acid groups relative to the biphenyl system. A study on a related benzyloxy biphenyl carboxylic acid demonstrated how SCXRD can elucidate intramolecular hydrogen bonds and the dihedral angles between the aromatic rings. nih.gov Furthermore, this technique allows for the detailed study of the supramolecular architecture, revealing how molecules pack in the crystal lattice through intermolecular interactions such as hydrogen bonding (e.g., the common carboxylic acid dimer motif) and π–π stacking. beilstein-journals.orgnih.gov
Powder X-ray Diffraction in Material Characterization
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phases of a material. units.itnih.gov Since most drug substances are obtained as microcrystalline powders, PXRD is an essential tool for routine characterization. units.it The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline form, allowing for phase identification and purity assessment by comparing the experimental pattern to a calculated one from single-crystal data or a reference database. nih.govresearchgate.net Variable-temperature PXRD can be employed to study phase transitions and the thermal stability of different crystalline forms. nih.govresearchgate.net
Advanced Electron Microscopy and Diffraction Techniques
While less common for small organic molecules compared to X-ray diffraction, advanced electron microscopy and diffraction techniques can provide valuable structural information, particularly for nanocrystalline materials or when suitable single crystals for XRD are unavailable. Techniques like electron diffraction can complement PXRD data to deduce unit cell dimensions and even aid in solving crystal structures. units.it
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy is a powerful technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. For a crystalline compound like this compound, SEM analysis would be instrumental in determining key physical characteristics that can influence its bulk properties and applications.
Hypothetical Research Findings:
In a hypothetical study, SEM analysis of a synthesized batch of this compound could reveal details about its crystal habit (the characteristic external shape of its crystals), particle size distribution, and the degree of agglomeration. For instance, SEM images might show well-defined, plate-like crystals or, conversely, irregular, amorphous particles. This information is crucial in fields such as materials science and pharmaceuticals, where particle morphology affects factors like dissolution rate, flowability, and reactivity.
Data Table: Hypothetical Morphological Characteristics of this compound via SEM
| Parameter | Description | Hypothetical Observation |
| Crystal Habit | The external shape of individual crystals. | Could range from acicular (needle-like) to tabular (plate-like). |
| Particle Size | The average size of the particles. | Could be in the range of 1-100 micrometers. |
| Surface Topography | The fine-scale features on the particle surface. | Could be smooth, rough, or stepped. |
| Agglomeration | The extent to which particles clump together. | Could exhibit low to high degrees of agglomeration. |
This table is for illustrative purposes only, as no specific SEM data for this compound was found.
Applications of 4 Formylbiphenyl 3 Carboxylic Acid in Supramolecular and Materials Chemistry
Role as a Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
The presence of both a carboxylate and a formyl group makes 4-Formylbiphenyl-3-carboxylic acid a valuable ligand in the synthesis of MOFs and CPs. The carboxylate group readily coordinates with metal ions to form the primary framework, while the formyl group can be utilized for post-synthetic modification or to introduce specific functionalities.
Design Principles for Reticular Frameworks
Reticular chemistry, the science of linking molecular building blocks into predetermined network structures, is central to the design of MOFs. ucf.edu The geometry and connectivity of the organic ligand are crucial in dictating the resulting topology of the framework. The biphenyl (B1667301) backbone of this compound provides a degree of rotational freedom, which can influence the final structure. nih.gov The principles of reticular chemistry allow for the predictable assembly of these frameworks by carefully selecting metal clusters and organic linkers to achieve targeted pore sizes and functionalities. ucf.edudigitellinc.com This approach enables the systematic design of materials with desired properties for specific applications. ucf.edu
Ligand Utilization in Metal Cluster Formation
The carboxylate group of this compound is the primary site for coordination with metal ions, leading to the formation of various metal clusters, also known as secondary building units (SBUs). These SBUs are then interconnected by the biphenyl spacers of the ligand to construct the extended framework. The coordination mode of the carboxylate group can vary, including monodentate, bidentate chelating, or bridging, which in turn influences the dimensionality and topology of the resulting coordination polymer. ijcm.ir The formyl group, while generally less reactive in the initial framework formation, can participate in weaker interactions or be reserved for subsequent chemical transformations.
Targeted Structural Features and Topologies
The use of this compound as a ligand allows for the rational design of MOFs and CPs with specific structural features. The length and rigidity of the biphenyl unit contribute to the formation of porous structures with tunable cavity sizes. nih.gov By combining this ligand with different metal ions or by introducing other co-ligands, a wide array of network topologies can be achieved. For instance, the combination of dicarboxylate linkers with appropriate metal centers can lead to the formation of 2D layered structures or complex 3D interpenetrated frameworks. nih.govresearchgate.net The ultimate structure is a result of the interplay between the coordination preferences of the metal ion and the geometric and chemical properties of the organic linker. ijcm.ir
Integration into Supramolecular Assemblies and Self-Assembled Systems
Beyond the robust covalent-like bonds in MOFs, this compound is also instrumental in the construction of supramolecular assemblies held together by weaker, non-covalent interactions.
Hydrogen Bonding Motifs in Supramolecular Design
The carboxylic acid group is a powerful functional group for directing self-assembly through hydrogen bonding. libretexts.orglibretexts.org In the solid state, carboxylic acids often form hydrogen-bonded dimers, where two molecules are held together by a pair of O-H···O bonds. libretexts.orgnih.gov This predictable hydrogen-bonding motif is a fundamental tool in supramolecular chemistry for creating well-defined, ordered structures. nsf.govyoutube.com The presence of the formyl group can introduce additional, weaker C-H···O hydrogen bonds, further influencing the packing and stability of the resulting supramolecular architecture. The interplay of these hydrogen bonding interactions plays a crucial role in the formation of one-, two-, or three-dimensional networks. ijcm.ir
Creation of Defined Molecular Architectures on Surfaces
The ability to control the arrangement of molecules on a solid surface is a cornerstone of nanotechnology, with applications ranging from catalysis to molecular electronics. Biphenyl carboxylic acids, structurally analogous to this compound, have demonstrated remarkable potential in the bottom-up fabrication of highly ordered two-dimensional (2D) structures.
A notable example is the self-assembly of biphenyl-3,3',5,5'-tetracarboxylic acid (BPTC) at the interface between octanoic acid and a graphite (B72142) surface, as studied by scanning tunneling microscopy (STM). researchgate.net This research revealed that BPTC molecules can form either stable bilayers or monolayers depending on the concentration. researchgate.net The bilayers are stabilized by a combination of hydrogen bonding between the carboxylic acid groups and π-stacking interactions between the biphenyl cores. researchgate.net In contrast, the monolayers are maintained through co-adsorption with the solvent molecules. researchgate.net
This controlled self-assembly can be further exploited to create more complex architectures. When BPTC was mixed with coronene, a polycyclic aromatic hydrocarbon, a thermodynamically stable Kagomé lattice was formed. researchgate.net This demonstrates the potential of using biphenyl carboxylic acid derivatives as building blocks to construct intricate and well-defined patterns on surfaces through a combination of intermolecular interactions. The principles derived from the study of BPTC are directly applicable to this compound, with its functional groups offering additional handles for directing the assembly and potentially introducing further complexity and functionality into the resulting surface architectures.
Contributions to Organic Nanomaterials and Functional Architectures
The development of organic nanomaterials with tailored properties is a rapidly advancing field. This compound and its derivatives are valuable components in the synthesis of such materials, offering a pathway to nanoparticles with multiple functionalities and the ability to modify the surfaces of existing nanomaterials.
Synthesis of Multifunctional Organic Nanoparticles
Multifunctional organic nanoparticles, which integrate several capabilities such as therapeutic action and bioimaging into a single entity, are of great interest for biomedical applications. researchgate.netnih.gov While specific research on the direct use of this compound in nanoparticle synthesis is emerging, the broader class of biphenyl carboxylic acids has been explored for creating nanoparticles with therapeutic potential. For instance, a library of small molecule biphenyl carboxylic acid derivatives has been synthesized and screened for their anticancer activity. ajgreenchem.comajgreenchem.com This highlights the potential of this class of compounds to serve as the core building blocks for therapeutic nanoparticles.
The synthesis of such nanoparticles often involves self-assembly processes driven by the specific interactions of the constituent molecules. nih.gov The bifunctionality of this compound is particularly advantageous here. The carboxylic acid can drive the formation of nanoparticle aggregates through hydrogen bonding or coordination with metal ions, while the formyl group remains available on the nanoparticle surface for subsequent modification, such as the attachment of targeting ligands or imaging agents. This allows for the creation of nanoparticles with a core-shell structure where the core possesses certain properties and the shell can be tailored for specific interactions with its environment.
Table 1: Potential Synthetic Strategies for Multifunctional Nanoparticles using Biphenyl Carboxylic Acid Derivatives
| Synthetic Approach | Description | Potential Functionality |
| Self-Assembly | Spontaneous organization of biphenyl carboxylic acid molecules in solution to form nanoparticles. | Drug encapsulation, controlled release. |
| Metal-Organic Framework (MOF) Synthesis | Coordination of biphenyl carboxylic acids with metal ions to form porous nanoparticle frameworks. bldpharm.com | Gas storage, catalysis, drug delivery. |
| Polymeric Nanoparticle Encapsulation | Encapsulation of biphenyl carboxylic acid-based drugs within a polymeric matrix. nih.gov | Sustained drug release, improved bioavailability. |
Surface Modification of Nanomaterials
The functionalization of nanoparticle surfaces is crucial for their stability, biocompatibility, and targeting capabilities in various applications, particularly in nanomedicine. nih.govcd-bioparticles.net Carboxylic acids are widely used for this purpose, as the carboxyl group can readily bind to the surface of many types of nanoparticles, including those made of metal oxides, and provides a hydrophilic character. cd-bioparticles.netescholarship.orgresearchgate.net
This compound offers a robust platform for the surface modification of nanomaterials. The carboxylic acid group can act as an anchor to attach the molecule to the nanoparticle surface. This leaves the biphenyl unit and the terminal formyl group extending away from the surface. The rigid biphenyl linker ensures that the formyl group is accessible for further reactions. This "post-functionalization" capability is highly valuable for tailoring the properties of nanoparticles. For example, targeting ligands, such as peptides or antibodies, can be conjugated to the formyl group to direct the nanoparticles to specific cells or tissues. nih.govnih.gov
Table 2: Research Findings on Nanoparticle Surface Modification with Carboxylic Acids
| Nanoparticle Type | Modifying Carboxylic Acid | Observed Effect | Reference |
| Iron Oxide (Fe3O4) | Dendritic guanidine-functionalized carboxylic acids | Enhanced cellular uptake. | nih.gov |
| Polymeric Nanoparticles | Folic acid (a carboxylic acid-containing ligand) | Targeted drug delivery to cancer cells. | nih.gov |
| General Nanoparticles | Generic Carboxylic Acids | Improved hydrophilicity and stability in solution. | cd-bioparticles.net |
Catalytic and Ligand Design Aspects of 4 Formylbiphenyl 3 Carboxylic Acid
Utilization in Heterogeneous Electrocatalysis
Currently, there is no specific information available in the reviewed scientific literature detailing the direct application of 4-Formylbiphenyl-3-carboxylic acid in heterogeneous electrocatalysis. While carboxylic acids, in general, can be utilized in electrocatalytic systems, for instance, through the formation of self-assembled monolayers on electrode surfaces to direct reaction selectivity, specific studies involving this compound in this capacity have not been found. The presence of both a carboxylic acid and an aldehyde group could theoretically allow for interesting surface interactions and reactivity, but this remains an unexplored area of research based on available data.
Design of Ligands for Multimetallic Clusters and Metal Ion Coordination
The design of ligands is a cornerstone of coordination chemistry, enabling the construction of intricate metal-organic frameworks (MOFs) and multimetallic clusters with tailored properties. Biphenyl (B1667301) derivatives containing carboxylic acids are recognized as valuable building blocks in this field due to their rigidity and ability to form stable coordination bonds with metal ions. The carboxylate group can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions, which facilitates the formation of extended structures.
Intermediacy in the Synthesis of Chemically Active Species
The most significant and well-documented application of this compound is its role as a crucial building block in the synthesis of complex, biologically active molecules, particularly sialoside inhibitors of CD22. chemicalbook.comnih.gov CD22 is a protein found on the surface of B lymphocytes and is a target for therapies aimed at autoimmune diseases and B-cell malignancies.
In the synthesis of these potent and specific CD22 inhibitors, this compound serves as a key precursor for introducing a biphenylmethylamino substituent at the 9-position of the sialic acid scaffold. nih.gov This modification has been shown to dramatically enhance the binding affinity of the resulting sialoside for human CD22, in some cases by as much as 600-fold compared to the unmodified 9-hydroxy derivative. nih.gov
The following table summarizes the key reactants and products in this synthetic application:
| Reactant/Product | Chemical Name | Role in Synthesis |
| Starting Material | This compound | Provides the biphenylmethylamino substituent |
| Core Scaffold | Sialic acid derivative | The sugar backbone of the inhibitor |
| Final Product | 9-(biphenylmethyl)amino-sialoside | Potent and specific CD22 inhibitor |
This application underscores the importance of this compound as a valuable intermediate in medicinal chemistry, enabling the construction of complex molecular architectures with significant therapeutic potential.
Theoretical and Computational Investigations of 4 Formylbiphenyl 3 Carboxylic Acid and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of biphenyl (B1667301) derivatives, providing detailed information about their geometry, electronic properties, and reactivity.
Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Formylbiphenyl-3-carboxylic acid and its analogues. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.
A key aspect of these investigations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, with a smaller gap suggesting higher reactivity. nih.gov
For instance, in a study of the analogue 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+G(d,p) level of theory were performed. The HOMO was found to be primarily localized on the biphenyl rings, with some contribution from the oxygen atom of the benzyloxy group. Conversely, the LUMO was predominantly situated on the benzoic acid part of the biphenyl system. The calculated HOMO-LUMO energy gap for this analogue was determined to be 4.3337 eV. tandfonline.comresearchgate.net This information is crucial for understanding the regions of the molecule that are most likely to participate in chemical reactions.
Furthermore, DFT can be used to calculate various electronic properties that describe a molecule's reactivity, such as ionization potential, electron affinity, electronegativity, hardness, and softness. researchgate.net Studies on substituted biphenyls have shown that the nature and position of substituents significantly influence these electronic properties. researchgate.netnih.gov For example, the introduction of electron-withdrawing or electron-donating groups can alter the electron density distribution and, consequently, the reactivity of the biphenyl system.
The molecular electrostatic potential (MEP) is another valuable descriptor derived from DFT calculations. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. This information is vital for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties of a this compound Analogue
| Parameter | Value | Reference |
|---|---|---|
| HOMO Energy | -6.0814 eV | researchgate.net |
| LUMO Energy | -1.7466 eV | researchgate.net |
| HOMO-LUMO Energy Gap | 4.3347 eV | researchgate.net |
Exploration of Intermolecular Interactions
The way molecules interact with each other governs their physical properties in the condensed phase, such as their crystal structure and melting point. Quantum chemical calculations are essential for exploring and quantifying these intermolecular interactions.
Hirshfeld surface analysis is a powerful tool derived from DFT calculations that allows for the visualization and quantification of intermolecular contacts in a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and the regions of different types of intermolecular contacts are color-coded. For the analogue 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, Hirshfeld surface analysis revealed that the major contributions to the crystal packing are from H···H (39.7%), C···H/H···C (39%), and O···H/H···O (18%) interactions. tandfonline.com
Energy framework calculations, another computational tool, can be used to quantify the strength of these interactions. For the same analogue, the total interaction energy was calculated to be -308.0 kJ mol⁻¹, with the dispersion energy being the most significant contributor (-201.0 kJ mol⁻¹). tandfonline.com This indicates that van der Waals forces play a crucial role in the stability of the crystal structure. tandfonline.com
In the crystal of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the molecules form inversion dimers through pairs of O—H···O hydrogen bonds, creating R22(8) ring motifs. These dimers are further connected by C—H···π interactions, forming sheets. tandfonline.comresearchgate.net The ability to form such supramolecular assemblies is a key feature of carboxylic acids. nih.gov
Table 2: Contribution of Intermolecular Contacts in a this compound Analogue
| Interaction Type | Contribution (%) | Reference |
|---|---|---|
| H···H | 39.7 | tandfonline.com |
| C···H/H···C | 39.0 | tandfonline.com |
| O···H/H···O | 18.0 | tandfonline.com |
Molecular Dynamics Simulations for Assembly and Interaction Studies
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the motion and interactions of atoms and molecules over time. This technique is particularly useful for investigating the self-assembly of molecules into larger structures and for understanding the nature of intermolecular interactions in solution and in the solid state.
MD simulations can also be employed to study the self-assembly of carboxylic acid derivatives. nih.gov These simulations can predict how individual molecules will arrange themselves to form larger aggregates, such as micelles or nanofibers, in different solvent environments. mdpi.comresearchgate.net The simulations can provide information on the size, shape, and stability of these assemblies, as well as the driving forces behind their formation, which are often a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. researchgate.net For example, simulations of fullerene-based amphiphiles have shown how modifications to the molecule can alter their self-assembly into different nanostructures. mdpi.com
Computational Approaches to Crystal Structure Prediction and Design
Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in computational chemistry, known as crystal structure prediction (CSP). researchgate.netnyu.edu A successful CSP methodology would be invaluable in materials science and pharmaceutical development, as the crystal structure of a compound determines many of its physical properties. researchgate.net
The general approach to CSP involves generating a large number of plausible crystal packing arrangements and then ranking them based on their lattice energies, which are typically calculated using a combination of quantum mechanics and force field methods. researchgate.netresearchgate.net The structures with the lowest energies are considered the most likely candidates for the experimentally observed crystal structure.
For flexible molecules like this compound, CSP is particularly challenging due to the large number of possible conformations that the molecule can adopt. researchgate.net Computational studies on chlorinated biphenyls have shown that conformational searches, often refined by molecular dynamics simulations, are a crucial first step in understanding their structure and properties. nih.gov
While a specific CSP study for this compound has not been reported, the principles of CSP have been successfully applied to other organic molecules. nyu.edu These studies have demonstrated that computational methods can be a powerful tool to complement experimental techniques in the characterization of new materials and in the search for new polymorphs (different crystal structures of the same compound). researchgate.net In some cases, computational design has even been used to create proteins that can stabilize a specific conformation of a biphenyl molecule, allowing for its direct observation by X-ray crystallography. nih.gov
Advanced Organic Transformations and Synthetic Applications
Esterification Reactions for Derivatization
The carboxylic acid moiety of 4-formylbiphenyl-3-carboxylic acid is readily converted into an ester, a common derivatization strategy to modify the compound's physical and biological properties. libretexts.orgajgreenchem.com Esterification can be achieved through several standard methods, with the Fischer esterification being a prominent example. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, typically in excess, to yield the corresponding ester. libretexts.orgyoutube.com For instance, reaction with methanol (B129727) or ethanol (B145695) under acidic conditions produces methyl or ethyl 4-formylbiphenyl-3-carboxylate, respectively. chemicalbook.com
Another effective method for ester synthesis involves the reaction of a carboxylate salt with a primary alkyl halide via an SN2 mechanism. youtube.com This pathway is particularly useful for introducing more complex alkyl groups. The choice of esterification method often depends on the desired ester and the compatibility of other functional groups within the molecule. libretexts.orgyoutube.com
Derivatization through esterification is crucial for several reasons. It can enhance the solubility of the molecule in organic solvents, which is beneficial for subsequent reaction steps. thermofisher.com Furthermore, in medicinal chemistry, converting the polar carboxylic acid to a less polar ester can improve a drug candidate's ability to cross cell membranes. The resulting esters, such as 4'-formyl-biphenyl-3-carboxylic acid methyl ester, are themselves valuable intermediates for further synthetic elaborations. chemicalbook.com
Amidation Pathways for Peptide and Polymer Linkages
The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry, and the carboxylic acid group of this compound is a prime site for such reactions. nih.govnih.gov Amidation creates a stable linkage that is central to the structure of peptides and various polymers. libretexts.org
Direct condensation of the carboxylic acid with an amine is challenging and typically requires a coupling agent to activate the carboxyl group. youtube.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄) are employed to facilitate this transformation, converting the hydroxyl of the carboxylic acid into a better leaving group and thus promoting nucleophilic attack by the amine. nih.govyoutube.com A general procedure using TiCl₄ involves heating the carboxylic acid and amine in a solvent like pyridine (B92270) to produce the corresponding amide in good yields. nih.gov This method is valued for its ability to preserve the stereochemical integrity of chiral substrates. nih.gov
These amidation pathways are critical for integrating the this compound unit into larger molecular assemblies. In peptide synthesis, it can be used to introduce a biphenyl (B1667301) constraint or a reactive aldehyde handle into a peptide sequence. In polymer science, bifunctional linkers like this are essential for creating cross-linked networks or for synthesizing novel coordination polymers and metal-organic frameworks (MOFs), where the carboxylate group coordinates to metal centers. nih.govresearchgate.net
Selective Chemical Modifications of Formyl and Carboxyl Groups
A key feature of this compound is the presence of two distinct carbonyl-based functional groups that can be modified selectively. The aldehyde (formyl) group is generally more electrophilic and susceptible to reduction than the carboxylic acid. This difference in reactivity allows for chemoselective transformations.
For instance, the formyl group can be selectively reduced to a hydroxymethyl (alcohol) group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) while leaving the carboxylic acid intact. iwu.edu This selective reduction is a common strategy in multi-step synthesis to unmask a reactive alcohol functionality at a specific stage. iwu.edu
Conversely, the carboxylic acid can be selectively reduced in the presence of other carbonyl groups, such as esters or ketones, using borane (B79455) (BH₃) complexes, like borane-dimethyl sulfide (B99878) (BH₃·DMS). nih.govharvard.edu Borane reagents show a preference for reducing carboxylic acids over many other functional groups. harvard.edu This selective reduction transforms the carboxylic acid into a primary alcohol, providing an alternative synthetic route for derivatization.
The ability to selectively target one functional group while preserving the other is a powerful tool in organic synthesis. nih.gov It minimizes the need for complex protection-deprotection sequences, streamlining the synthesis of complex molecules derived from this compound. nih.gov
Use as a Chemical Building Block in Library Synthesis and Scaffold Design
The structural and functional attributes of this compound make it an excellent building block for the synthesis of chemical libraries and the design of molecular scaffolds. ajgreenchem.com In drug discovery, combinatorial chemistry and library synthesis are used to generate large collections of related compounds for high-throughput screening. The biphenyl core of this molecule provides a rigid and well-defined three-dimensional structure, which is a desirable feature for a molecular scaffold. ajgreenchem.comresearchgate.net
The two functional groups, the formyl and the carboxyl, serve as orthogonal points for diversification. A library of compounds can be rapidly assembled by first reacting the carboxylic acid with a diverse set of amines to create a library of amides. Subsequently, the formyl group on each of these amides can be further reacted with a different set of reagents (e.g., through reductive amination or Wittig reactions) to introduce a second point of diversity.
This strategy allows for the systematic exploration of the chemical space around the biphenyl scaffold, which is crucial for identifying molecules with specific biological activities. The biphenyl moiety itself is a recognized "privileged structure" in medicinal chemistry, found in numerous marketed drugs. ajgreenchem.com Therefore, using this compound as a scaffold provides a strong starting point for the development of new therapeutic agents. ajgreenchem.comchemicalbook.com
Future Research Trajectories and Emerging Paradigms
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of biphenyl (B1667301) compounds often relies on methods that are not environmentally friendly. However, new research is paving the way for more sustainable production of 4-Formylbiphenyl-3-carboxylic acid and its derivatives. A significant area of development is the use of palladium-catalyzed C-H bond activation, a method that can form biphenyl structures directly from benzene. This approach is more efficient and generates less waste compared to traditional cross-coupling reactions.
Recent studies have demonstrated the successful synthesis of biphenyls through C-H activation using a palladium catalyst on graphene oxide, achieving a 78% yield under relatively mild conditions. Another promising strategy involves the Suzuki-Miyaura coupling reaction, which is known for its high yields and tolerance of a wide range of functional groups. This method has been used to synthesize various functionalized biphenyls, including those with fluorine and nitro groups, with average yields of 78%.
Furthermore, one-pot synthesis methods are being developed to streamline the production of complex biphenyl derivatives. These methods, which involve multiple reaction steps in a single vessel, can significantly improve efficiency and reduce the need for purification of intermediates. For instance, a one-pot method has been developed for the synthesis of functionalized benzimidazoles from o-aminoanilines and alkynes.
The table below summarizes some of the key sustainable synthetic methods being explored for biphenyl compounds.
| Synthetic Method | Catalyst/Reagents | Key Advantages | Typical Yields |
| C-H Bond Activation | Palladium on Graphene Oxide, Acetic Acid, Oxygen | Direct formation from benzene, reduced waste | 78% |
| Suzuki-Miyaura Coupling | Pd(PPh3)4, K3PO4, Water:Dioxane | High functional group tolerance, excellent yields | ~78% |
| Ullmann Coupling | Copper-based catalysts | Effective for sterically hindered precursors | Varies |
| One-Pot Cascade Reactions | Copper catalysts, various starting materials | Increased efficiency, reduced intermediate purification | 49-86% for benzimidazoles |
Exploration in Advanced Reticular Chemistry and Porous Materials
The unique structure of this compound, with its distinct aldehyde and carboxylic acid functional groups, makes it an ideal building block, or "linker," for creating highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials have a wide range of potential applications, including gas storage, separation, and catalysis.
The bifunctional nature of this linker allows for the precise control of the framework's structure and properties. The carboxylic acid group can coordinate with metal ions to form the nodes of a MOF, while the aldehyde group can be used for post-synthetic modification, allowing for the introduction of new functionalities within the pores of the material. This approach has been used to create MOFs with enhanced catalytic activity and selectivity.
Researchers are also exploring the use of this compound in the synthesis of COFs. In these materials, the linkers are connected by strong covalent bonds, resulting in highly robust and stable frameworks. The aldehyde group of the linker can react with amines to form imine-linked COFs, which have shown promise in applications such as gas separation and catalysis.
Integration into Dynamic Covalent and Self-Healing Systems
The reversible nature of the bonds that can be formed with the aldehyde group of this compound makes it a valuable component for creating dynamic and self-healing materials. Dynamic covalent chemistry involves the use of reversible covalent bonds, such as imines, which can break and reform under specific conditions. This allows for the creation of materials that can adapt to their environment or repair themselves after damage.
For example, polymers incorporating this compound can be designed to be self-healing. When a crack forms in the material, the reversible imine bonds can break and then reform across the damaged area, restoring the material's integrity. This technology has the potential to revolutionize a wide range of industries, from electronics to aerospace.
Computational Design and Prediction of Novel Applications
Computational modeling and density functional theory (DFT) are becoming increasingly important tools for designing new materials and predicting their properties. These methods can be used to simulate the behavior of this compound and its derivatives at the molecular level, allowing researchers to predict how they will interact with other molecules and form larger structures.
For example, DFT calculations can be used to predict the electronic and optical properties of materials made with this linker, which can help to identify promising candidates for applications in electronics and photonics. Computational methods can also be used to screen large libraries of virtual compounds, accelerating the discovery of new materials with desired properties. This in silico approach can significantly reduce the time and cost associated with experimental research.
Expanding Applications in Green Chemistry and Sustainable Synthesis
The unique properties of 4-Formylbiphenyl-3-carboxylic
Q & A
Q. What advanced techniques identify decomposition products under thermal stress?
- Methodological Answer: Thermogravimetric Analysis coupled with FT-IR (TGA-FTIR) monitors volatile decomposition products (e.g., CO₂, biphenyl derivatives). Pyrolysis-GC-MS analyzes non-volatile residues. Compare results with computational thermolysis simulations (e.g., DFT calculations) to propose degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
